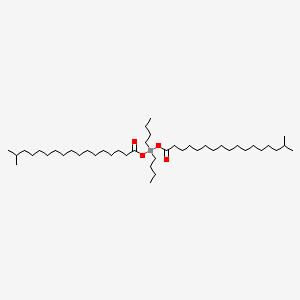
Stannane, dibutylbis((1-oxoisooctadecyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, dibutylbis((1-oxoisooctadecyl)oxy)-: is a chemical compound with the molecular formula C44H88O4Sn . It is a tin-based organometallic compound that has garnered attention in various scientific and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Stannane, dibutylbis((1-oxoisooctadecyl)oxy)- typically involves the reaction of dibutyltin dichloride with 1-oxoisooctadecyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the purification of raw materials, controlled reaction conditions, and rigorous quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidation products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where the tin atom can be replaced by other elements or groups.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution reactions typically require specific catalysts and solvents to proceed efficiently.
Major Products Formed:
Oxidation products include stannic acid and other tin oxides.
Reduction products may include stannous compounds.
Substitution reactions can yield a variety of organotin compounds depending on the substituents used.
Scientific Research Applications
Chemistry: In chemistry, Stannane, dibutylbis((1-oxoisooctadecyl)oxy)- is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its use as an antimicrobial agent and in drug delivery systems.
Medicine: Research has explored the use of this compound in medical applications, such as in the development of new therapeutic agents and diagnostic tools.
Industry: In industry, the compound is used in the production of coatings, adhesives, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism by which Stannane, dibutylbis((1-oxoisooctadecyl)oxy)- exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Dibutyltin dichloride
Tributyltin oxide
Dioctyltin dichloride
Uniqueness: Stannane, dibutylbis((1-oxoisooctadecyl)oxy)- is unique in its structure and reactivity compared to other similar compounds. Its specific functional groups and tin atom contribute to its distinct chemical properties and applications.
Properties
CAS No. |
59963-28-9 |
|---|---|
Molecular Formula |
C44H88O4Sn |
Molecular Weight |
799.9 g/mol |
IUPAC Name |
[dibutyl(16-methylheptadecanoyloxy)stannyl] 16-methylheptadecanoate |
InChI |
InChI=1S/2C18H36O2.2C4H9.Sn/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;2*1-3-4-2;/h2*17H,3-16H2,1-2H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
ZPLRFSGMNSYWCH-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



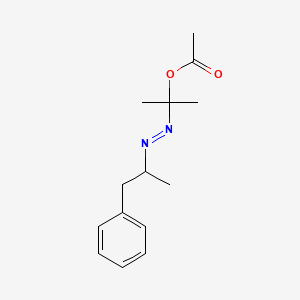
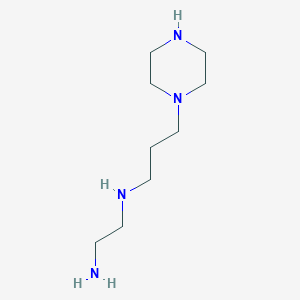
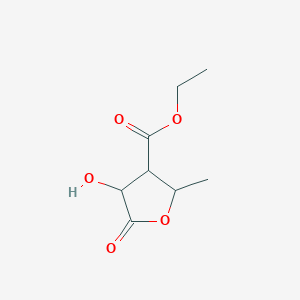
![7-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15349396.png)

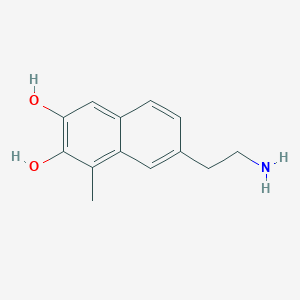
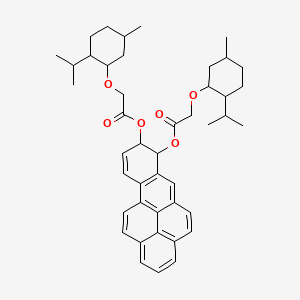
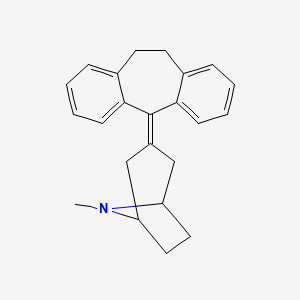
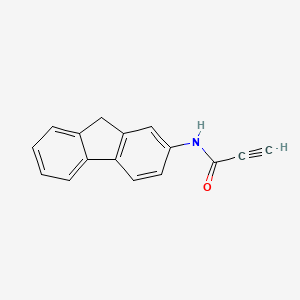
![[(E)-(4-hexyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B15349438.png)
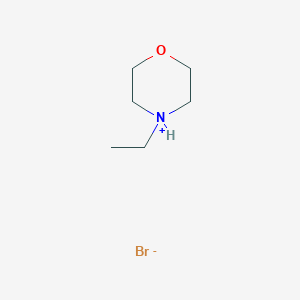
![Thiazolo[4,5-g]quinazoline](/img/structure/B15349450.png)
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B15349457.png)
